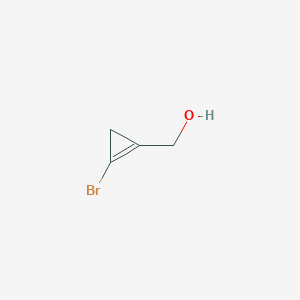

(2-Bromocyclopropen-1-yl)methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Risedronic acid monohydrate is a bisphosphonate compound commonly used in the treatment of bone-related disorders such as osteoporosis and Paget’s disease. It functions by inhibiting the activity of osteoclasts, the cells responsible for bone resorption, thereby helping to maintain or increase bone density .

准备方法

合成路线和反应条件: 利塞膦酸一水合物可以通过使3-吡啶基乙酸与亚磷酸和三氯化磷反应来合成。 该反应生成利塞膦酸,然后将其与氢氧化钠在水性介质中进一步反应,生成利塞膦酸钠半五水合物 . 该过程通常在没有有机溶剂的情况下进行,以确保安全性和成本效益 .

工业生产方法: 利塞膦酸一水合物的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保最终产品的产率和纯度高。 生产过程中没有有机溶剂,使其环保,并降低了污染风险 .

化学反应分析

反应类型: 利塞膦酸一水合物主要经历水解和络合反应。 它可以与金属离子(如钙和锶)形成络合物,这些络合物用于控制药物递送系统 .

常见试剂和条件: 利塞膦酸一水合物的水解通常在酸性条件下进行,这有利于从其络合形式释放活性药物 . 金属络合物的形成涉及在水性介质中使用金属盐,例如氯化钙或氯化锶 .

主要形成的产物: 利塞膦酸一水合物水解形成的主要产物包括游离的利塞膦酸及其相应的金属盐。 这些产品用于各种药物制剂中,用于治疗骨骼疾病 .

科学研究应用

Synthetic Applications

1.1. Building Block in Organic Synthesis

(2-Bromocyclopropen-1-yl)methanol serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions. For instance, recent studies have demonstrated the use of bromocyclopropanes in synthesizing enantioenriched cyclopropanes via formal substitution with nucleophiles such as alcohols and amines .

Table 1: Synthetic Reactions Involving this compound

Biological Activities

2.1. Antimicrobial Properties

Research has indicated that compounds derived from this compound exhibit significant antimicrobial properties. For example, derivatives have been explored for their efficacy against drug-resistant strains of bacteria and fungi. The structural similarity to known antibiotics suggests potential as a new class of antimicrobial agents .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several brominated cyclopropene derivatives against various pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to existing antibiotics, indicating their potential use in treating infections caused by resistant strains .

Therapeutic Applications

3.1. Potential in Drug Development

The unique structural features of this compound make it a candidate for drug development, particularly in targeting specific biological pathways involved in diseases like tuberculosis and cancer. Its derivatives have been synthesized and tested for inhibitory activity against key enzymes involved in these diseases .

Table 2: Therapeutic Potential of Derivatives

作用机制

利塞膦酸一水合物通过与骨羟基磷灰石结合并抑制破骨细胞的活性来发挥作用 . 这种结合阻止了骨骼的吸收,从而维持或增加骨密度。 该化合物通过流体相内吞作用被破骨细胞吸收,在那里它破坏甲羟戊酸途径,导致这些细胞凋亡 .

相似化合物的比较

利塞膦酸一水合物属于双膦酸盐类药物,其中包括其他化合物,如依替膦酸、帕米膦酸、阿仑膦酸、伊班膦酸和唑来膦酸 . 与这些化合物相比,利塞膦酸一水合物具有更高的效力,并且具有更良好的安全性 . 其独特的结构使其能够更牢固地与骨羟基磷灰石结合,并更有效地抑制破骨细胞活性 .

类似化合物的列表:- 依替膦酸

- 帕米膦酸

- 阿仑膦酸

- 伊班膦酸

- 唑来膦酸

属性

CAS 编号 |

176167-13-8 |

|---|---|

分子式 |

C4H5BrO |

分子量 |

148.99 g/mol |

IUPAC 名称 |

(2-bromocyclopropen-1-yl)methanol |

InChI |

InChI=1S/C4H5BrO/c5-4-1-3(4)2-6/h6H,1-2H2 |

InChI 键 |

XVLPSEGMXJIPLR-UHFFFAOYSA-N |

SMILES |

C1C(=C1Br)CO |

规范 SMILES |

C1C(=C1Br)CO |

同义词 |

1-Cyclopropene-1-methanol,2-bromo-(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。